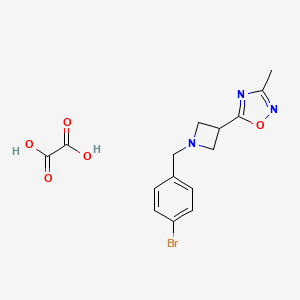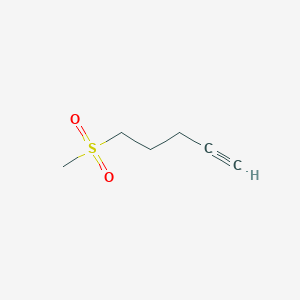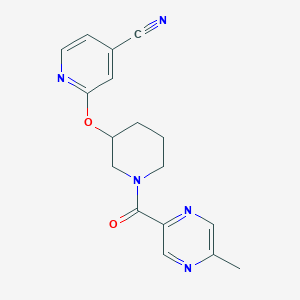![molecular formula C34H32N2O6 B2603190 Ethyl 1-(2-(3-(ethoxycarbonyl)-5-hydroxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate CAS No. 176693-97-3](/img/structure/B2603190.png)
Ethyl 1-(2-(3-(ethoxycarbonyl)-5-hydroxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ethyl 1-(2-(3-(ethoxycarbonyl)-5-hydroxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate” is an indole derivative. Indole derivatives have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold of indole, which resembles various protein structures, has received attention from organic and medicinal chemists .
Synthesis Analysis
The synthesis of indole derivatives often involves the oxidation of carbaldehyde derivatives to carboxylic acid derivatives . In some cases, ester or amide hydrolysis is observed at the secondary moiety containing the ester or amide group .Molecular Structure Analysis
Indole-containing small molecules have structural similarity to endogenous neurotransmitters, endowing the molecules with neurological activity and affinity toward serotonin receptors . Some indole-based compounds have potential inhibitory activities against distinct anti-tubercular targets .Chemical Reactions Analysis
Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds . Their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. For instance, the intermediate carbaldehyde is produced as the main intermediate during the synthesis steps .Scientific Research Applications
Synthesis and Chemical Properties
One study discusses the Oxidative Photochemical Cyclization of certain derivatives, highlighting the synthesis of benzo[a]carbazoles. This process involves a two-step synthesis starting from ethyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoates, utilizing the Ullmann–Hurtley reaction followed by oxidative photocyclization to form the benzo[a]carbazole ring. This study emphasizes the chemical transformations using CuBr2, which are pivotal in realizing transformations that conventional conditions fail to achieve (Li et al., 2015).
Biological Activities
Another area of research focused on In Vitro Anti-Hepatitis B Virus Activities of ethyl 5-hydroxyindole-3-carboxylates, where derivatives were designed, synthesized, and their anti-HBV activities evaluated. Among the compounds, one displayed significant anti-HBV activity, showcasing the potential of these compounds in antiviral treatments (Zhao et al., 2006).
Chemoselective Reactions
Research on Chemoselective Reactions of benz[g]indole-based bisheterocycle dicarboxylate towards hydrazine hydrate was also conducted. This study explored the exclusive formation of certain derivatives and their antimicrobial activities, providing insights into the selective reactivity and potential applications in developing antimicrobial agents (Donawade et al., 2005).
Mechanism of Action
The mechanism of action of indole derivatives is often related to their ability to form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . For example, one of the compounds, 1-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea, inhibits S. aureus topoisomerase IV decatenation activity and S. aureus DNA gyrase supercoiling activity .
Safety and Hazards
Future Directions
Indole derivatives have broad therapeutic potential and are a promising scaffold for the discovery and development of potential anti-tubercular agents . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
ethyl 1-[2-(3-ethoxycarbonyl-5-hydroxy-2-methylbenzo[g]indol-1-yl)ethyl]-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N2O6/c1-5-41-33(39)29-19(3)35(31-23-13-9-7-11-21(23)27(37)17-25(29)31)15-16-36-20(4)30(34(40)42-6-2)26-18-28(38)22-12-8-10-14-24(22)32(26)36/h7-14,17-18,37-38H,5-6,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUMKAGIUKADKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CCN4C(=C(C5=C4C6=CC=CC=C6C(=C5)O)C(=O)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[(Diethylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2603111.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2603113.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2603115.png)

![5-chloro-2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2603118.png)
![Tert-butyl N-[5-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2603120.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2603125.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2603126.png)
![(2,6-Dimethylmorpholino)[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B2603127.png)
